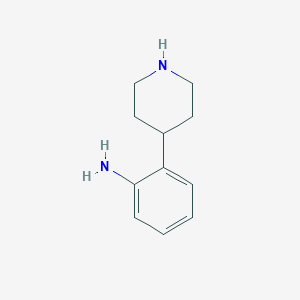

2-(Piperidin-4-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

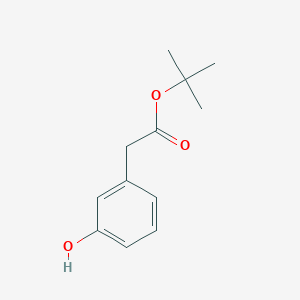

2-(Piperidin-4-yl)aniline is a useful research compound. Its molecular formula is C11H17ClN2 and its molecular weight is 212.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

2-(Piperidin-4-yl)aniline derivatives have shown potential in anticancer activities. Notably, a series of (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives were synthesized and evaluated for in vitro anticancer activity against various human cell lines, demonstrating promising results (Subhash & Bhaskar, 2021).

Structural and Molecular Studies

This compound has been involved in the synthesis of complex molecular structures. For instance, dendritic G-2 melamines containing piperidin-4-yl groups were synthesized, showcasing unique self-assembly properties in the solid state and forming large homogeneously packed spherical nano-aggregates (Sacalis et al., 2019). Another study synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, exploring their molecular structure through X-ray crystallography and DFT calculations (Shawish et al., 2021).

Corrosion Inhibition

Piperidine derivatives, closely related to this compound, have been studied for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations were performed to investigate the adsorption and corrosion inhibition properties of these derivatives on the corrosion of iron, providing insights into their potential industrial applications (Kaya et al., 2016).

Insecticidal Applications

Novel 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives were designed and synthesized, displaying selective insecticidal bioactivities against tested pests. This study highlighted the potential of these compounds in developing new insecticides with novel acting modes (Shen et al., 2013).

Mechanism of Action

Target of Action

2-(Piperidin-4-yl)aniline is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . The interaction with the target can lead to changes in the target’s function, which can have therapeutic effects .

Biochemical Pathways

Piperidine derivatives are known to affect various biochemical pathways, depending on the specific derivative and its targets . These effects can lead to downstream effects that contribute to the compound’s therapeutic effects .

Pharmacokinetics

These properties can impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects of piperidine derivatives can vary widely, depending on the specific derivative and its targets . These effects can contribute to the compound’s therapeutic effects .

Action Environment

Various factors, such as ph, temperature, and the presence of other compounds, can influence the action of pharmaceutical compounds .

Future Directions

Piperidine derivatives continue to be a focus of research due to their importance in the pharmaceutical industry . Future directions may include the development of new synthesis methods, the discovery of new pharmacological applications, and the design of new drugs containing the piperidine moiety .

Biochemical Analysis

Biochemical Properties

2-(Piperidin-4-yl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways. Additionally, this compound has been found to bind to certain proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been reported to alter the expression of genes related to oxidative stress and inflammation, thereby impacting cellular health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as DNA and proteins . This binding can lead to the inhibition or activation of enzymes, resulting in changes in gene expression. For example, this compound has been shown to inhibit certain kinases, which play a critical role in cell signaling and regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a crucial factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, toxic or adverse effects can occur, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound has been shown to influence the levels of various metabolites, including those related to energy production and detoxification . By modulating these pathways, this compound can impact overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The distribution pattern of this compound is crucial for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus and mitochondria . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can interact with key biomolecules and influence cellular processes .

Properties

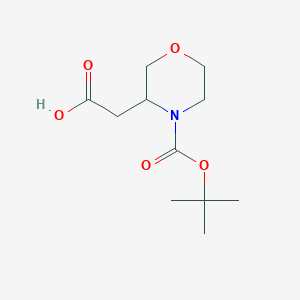

| { "Design of the Synthesis Pathway": "The synthesis of 2-(Piperidin-4-yl)aniline can be achieved through a two-step process involving the reaction of piperidine with aniline followed by reduction of the resulting imine.", "Starting Materials": ["Aniline", "Piperidine", "Hydrochloric acid", "Sodium nitrite", "Sodium hydroxide", "Sodium borohydride", "Ethanol", "Water"], "Reaction": [ { "Step 1": "Diazotization of Aniline", "Conditions": "Aniline is dissolved in hydrochloric acid and cooled in an ice bath. Sodium nitrite is added slowly with stirring. The solution is then stirred for 15 minutes at 0°C.", "Equation": "C6H5NH2 + HCl + NaNO2 → C6H5N2Cl + 2H2O + NaCl" }, { "Step 2": "Coupling of Diazonium Salt with Piperidine", "Conditions": "Piperidine is dissolved in ethanol and added to the diazonium salt solution slowly with stirring. Sodium hydroxide is added to maintain a pH of 8-9. The mixture is stirred for 1 hour at room temperature.", "Equation": "C6H5N2Cl + C5H10NH → C11H16N3Cl + HCl" }, { "Step 3": "Reduction of Iminium Salt", "Conditions": "Sodium borohydride is added slowly to the iminium salt solution in ethanol. The mixture is stirred for 1 hour at room temperature.", "Equation": "C11H16N3Cl + NaBH4 → C11H20N3 + NaCl + BH3" }, { "Step 4": "Isolation and Purification", "Conditions": "The reaction mixture is filtered and the solid product is washed with water and dried. The crude product is purified by recrystallization from ethanol.", "Equation": "C11H20N3" } ] } | |

CAS No. |

255050-94-3 |

Molecular Formula |

C11H17ClN2 |

Molecular Weight |

212.72 g/mol |

IUPAC Name |

2-piperidin-4-ylaniline;hydrochloride |

InChI |

InChI=1S/C11H16N2.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8,12H2;1H |

InChI Key |

RTQPKFPPBXJYTR-UHFFFAOYSA-N |

SMILES |

C1CNCCC1C2=CC=CC=C2N |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)

![1H-Pyrrolo[2,3-d]pyridazine](/img/structure/B1291449.png)

![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)